4-Chloro-2-fluorotoluene

Catalog No.
S1894602
CAS No.
452-75-5
M.F
C7H6ClF
M. Wt
144.57 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-fluorotoluene

CAS Number

452-75-5

Product Name

4-Chloro-2-fluorotoluene

IUPAC Name

4-chloro-2-fluoro-1-methylbenzene

Molecular Formula

C7H6ClF

Molecular Weight

144.57 g/mol

InChI

InChI=1S/C7H6ClF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3

InChI Key

MKFCYQTVSDCXAQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)F

Canonical SMILES

CC1=C(C=C(C=C1)Cl)F

The origin of 4-CFT is likely through synthetic processes in a laboratory setting. Research on this specific compound appears to be limited, but fluorinated and chlorinated aromatics are generally used as intermediates in the synthesis of various other chemicals and pharmaceuticals [].


Molecular Structure Analysis

4-CFT has a benzene ring structure with a methyl group attached at one position and a chlorine atom at another. The key feature is the presence of a fluorine atom, which can alter the electronic properties of the molecule compared to non-fluorinated analogues. The fluorine atom is the most electronegative element in the molecule, withdrawing electron density towards itself and creating a partial positive charge on the adjacent carbon atom in the ring []. This can affect the reactivity of the molecule in various ways.


Chemical Reactions Analysis

  • Substitution reactions: The chlorine and fluorine atoms in 4-CFT can potentially be replaced by other atoms or groups under specific reaction conditions. For example, strong nucleophiles might be able to displace the chlorine or fluorine.
  • Aromatic halogenation: 4-CFT could be a starting material for further halogenation reactions on the remaining unsubstituted positions of the benzene ring using appropriate reagents.

Due to the lack of specific research on 4-CFT, it is difficult to provide balanced chemical equations for its reactions.


Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid at room temperature [].
  • Melting point and boiling point: Expected to be in the range of typical aromatic hydrocarbons (around 100°C - 200°C) [].
  • Solubility: Partially soluble in organic solvents like dichloromethane, chloroform, and benzene, but insoluble in water due to the nonpolar nature of the molecule [].
  • Stability: Relatively stable under normal conditions. However, strong acids or bases might promote decomposition reactions.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

452-75-5

Wikipedia

4-Chloro-2-fluorotoluene

Dates

Modify: 2023-08-16

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